molecular formula C22H28N4O2 B5367561 N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

Número de catálogo B5367561
Peso molecular: 380.5 g/mol
Clave InChI: WMPYRMDPSKGONR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine, also known as BMS-986168, is a small molecule drug that is being developed for the treatment of fibrosis and other related diseases. The compound has shown promising results in preclinical studies, and is currently undergoing clinical trials.

Mecanismo De Acción

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine works by binding to the integrin αvβ6 protein and blocking its activity. This prevents the activation of TGF-β, which in turn reduces the production of collagen and other extracellular matrix proteins. By reducing the amount of collagen and other proteins in the extracellular matrix, this compound is able to slow or stop the progression of fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Inhibition of integrin αvβ6 activity
- Reduction in collagen and other extracellular matrix proteins
- Decreased fibrosis in animal models
- Improved lung function in animal models of pulmonary fibrosis

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine is that it has shown promising results in preclinical studies of fibrosis, suggesting that it may be an effective treatment for this condition. However, there are also limitations to its use in lab experiments, including:
- Limited availability of the compound for research purposes
- Potential off-target effects that may complicate interpretation of results
- Lack of data on the long-term safety and efficacy of the compound

Direcciones Futuras

There are a number of potential future directions for research on N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. These include:
- Further preclinical studies to better understand the mechanism of action of the compound and its effects on fibrosis
- Clinical trials to evaluate the safety and efficacy of the compound in humans
- Development of new formulations or delivery methods to improve the bioavailability of the compound
- Exploration of the potential use of this compound in other fibrotic diseases, such as liver fibrosis and kidney fibrosis
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of fibrosis and related conditions. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential clinical applications.

Métodos De Síntesis

The synthesis of N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with N-benzylmorpholine to form N-benzyl-5-nitro-2-pyridinamine. This compound is then reduced with hydrogen gas over a palladium catalyst to form N-benzyl-5-amino-2-pyridinamine. The final step involves the reaction of this compound with 4-morpholin-4-ylpiperidine-1-carboxylic acid to form this compound.

Aplicaciones Científicas De Investigación

N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been extensively studied in preclinical models of fibrosis, where it has been shown to inhibit the activity of a protein called integrin αvβ6. This protein is involved in the activation of TGF-β, a key mediator of fibrosis. By inhibiting integrin αvβ6, this compound is able to reduce the production of collagen and other extracellular matrix proteins that contribute to fibrosis.

Propiedades

IUPAC Name

[6-(benzylamino)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-22(26-10-8-20(9-11-26)25-12-14-28-15-13-25)19-6-7-21(24-17-19)23-16-18-4-2-1-3-5-18/h1-7,17,20H,8-16H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPYRMDPSKGONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)C3=CN=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.